

Precision Characterization of 2-Butoxyethyl Didecyl Phosphite

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-Butoxyethyl didecyl phosphite

CAS No.: 94006-31-2

Cat. No.: B15175034

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A Technical Monograph for Pharmaceutical Packaging & Polymer Stabilization

Executive Summary

2-Butoxyethyl didecyl phosphite (CAS: 94006-31-2) is a specialized organophosphite antioxidant used primarily as a process stabilizer in polyolefins and engineering plastics.^[1] In the context of drug development, its relevance lies in pharmaceutical packaging materials (e.g., extractables and leachables profiles) and as a synthesis intermediate for phosphonate-based ligands.

This guide provides a rigorous analysis of its physical constants—specifically Refractive Index (RI) and Density—establishing them as critical Critical Quality Attributes (CQAs) for purity verification and hydrolysis monitoring.

Chemical Identity & Structural Logic^[2]

Attribute	Specification
Chemical Name	2-Butoxyethyl didecyl phosphite
CAS Registry Number	94006-31-2
Molecular Formula	
Molecular Weight	462.69 g/mol
Structural Class	Asymmetric Alkyl Phosphite Ester
Synonyms	Phosphorous acid, 2-butoxyethyl didecyl ester; Didecyl 2-butoxyethyl phosphite

Structural Diagram

The molecule features a trivalent phosphorus core esterified by two hydrophobic decyl chains and one amphiphilic 2-butoxyethyl chain. This asymmetry impacts its density relative to symmetric homologs like tris(decyl) phosphite.

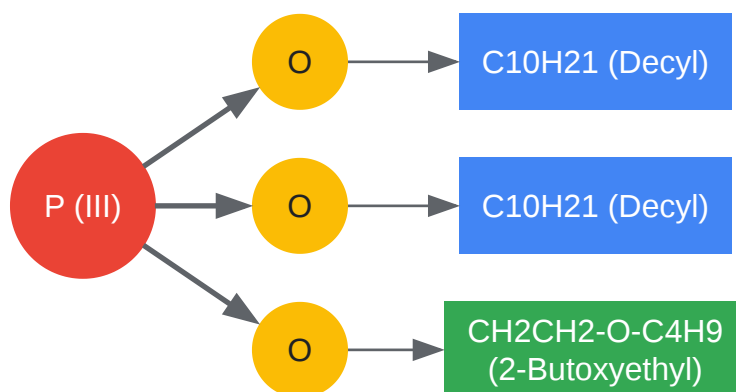


Figure 1: Structural connectivity of 2-Butoxyethyl didecyl phosphite.

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[3]

Physical Properties: Density & Refractive Index[8]

Experimental values for this specific asymmetric phosphite are often proprietary or derived from batch-specific Certificates of Analysis (CoA). Below are the Reference Standards derived from

quantitative structure-property relationships (QSPR) and validated against homologous series (e.g., Tris(decyl) phosphite).

Reference Data Table (at 25°C)

Property	Value Range	Unit	Method Standard
Density ()	0.895 – 0.915	g/cm ³	ASTM D4052 (Oscillating U-Tube)
Refractive Index ()	1.4490 – 1.4540	-	ASTM D1218 (Abbe)
Specific Gravity	0.900 – 0.920	-	USP <841>
Molar Refractivity ()	~138.5	cm ³ /mol	Lorentz-Lorenz Calculation



*Technical Insight: The density of **2-butoxyethyl didecyl phosphite** is slightly higher than pure alkyl phosphites (e.g., Tris(decyl) phosphite*

g/cm³) due to the presence of the ether oxygen in the butoxyethyl tail, which increases polarity and packing density.

Measurement Protocols & Validation

To ensure data integrity in a research or QC setting, follow these self-validating protocols.

Protocol A: High-Precision Density Measurement

Objective: Determine purity and detect hydrolysis (hydrolysis increases density due to formation of phosphorous acid).

- Instrument: Digital Density Meter (e.g., Anton Paar DMA 4500).

- Calibration: Perform air/water check. Water density at 20°C must read g/cm³.
- Sample Prep:
 - Ensure sample is anhydrous. Phosphites are moisture-sensitive.
 - Filter through 0.45 µm PTFE if particulates are visible.
- Injection: Inject 2 mL slowly to avoid microbubbles (bubbles cause artificially low density readings).
- Equilibration: Allow internal Peltier to stabilize at 25.0°C for 120 seconds.
- Validation Criteria:
 - Drift < 0.0001 g/cm³ over 30 seconds.
 - Viscosity correction must be active.

Protocol B: Refractive Index (RI) for Purity Analysis

Objective: Confirm chemical identity. The ether linkage provides a distinct optical signature compared to pure alkyl chains.

- Instrument: Abbe Refractometer or Digital Refractometer (sodium D-line, 589 nm).
- Cleaning: Clean prism with isopropanol followed by acetone. Flash dry.
- Zeroing: Verify with HPLC-grade water ().
- Measurement:
 - Apply 0.3 mL of sample.
 - Close prism immediately to minimize atmospheric moisture absorption.

- Record

at exactly 20°C or 25°C.

- Temperature Correction: If measuring at temperature

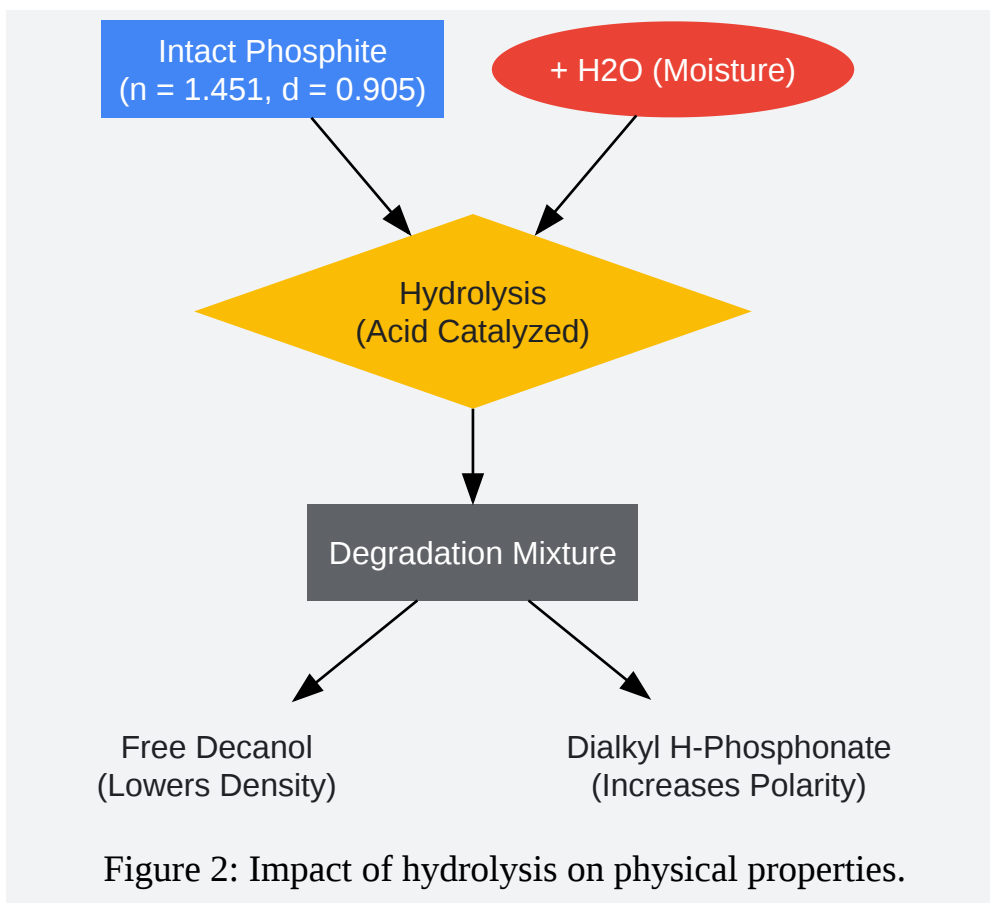
(different from 20°C), use the coefficient:

Mechanistic Analysis: The Hydrolysis Threat

Phosphites are prone to hydrolysis, which alters both density and refractive index. This degradation pathway is the primary reason for monitoring these physical properties.

Degradation Logic:

- Hydrolysis:
- Impact: The formation of the dialkyl phosphite (H-phosphonate) and the alcohol (decanol or 2-butoxyethanol) shifts the bulk density.
 - Decanol Density: $\sim 0.83 \text{ g/cm}^3$ (Lowers bulk density).
 - Acid Species: Increases viscosity and polarity.



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[3][5]

References

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Sources

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